Cas no 1807057-41-5 (1-(2-Bromo-5-mercaptophenyl)propan-1-one)

1-(2-Bromo-5-mercaptophenyl)propan-1-one 化学的及び物理的性質
名前と識別子
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- 1-(2-Bromo-5-mercaptophenyl)propan-1-one
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- インチ: 1S/C9H9BrOS/c1-2-9(11)7-5-6(12)3-4-8(7)10/h3-5,12H,2H2,1H3
- InChIKey: PSCDMBHQIQNLEZ-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(C=C1C(CC)=O)S
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 172
- トポロジー分子極性表面積: 18.1
- 疎水性パラメータ計算基準値(XlogP): 2.9
1-(2-Bromo-5-mercaptophenyl)propan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013023518-250mg |
1-(2-Bromo-5-mercaptophenyl)propan-1-one |
1807057-41-5 | 97% | 250mg |
504.00 USD | 2021-06-24 | |
Alichem | A013023518-500mg |
1-(2-Bromo-5-mercaptophenyl)propan-1-one |
1807057-41-5 | 97% | 500mg |
847.60 USD | 2021-06-24 | |
Alichem | A013023518-1g |
1-(2-Bromo-5-mercaptophenyl)propan-1-one |
1807057-41-5 | 97% | 1g |
1,490.00 USD | 2021-06-24 |
1-(2-Bromo-5-mercaptophenyl)propan-1-one 関連文献
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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7. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
1-(2-Bromo-5-mercaptophenyl)propan-1-oneに関する追加情報
Recent Advances in the Study of 1-(2-Bromo-5-mercaptophenyl)propan-1-one (CAS: 1807057-41-5) in Chemical Biology and Pharmaceutical Research
The compound 1-(2-Bromo-5-mercaptophenyl)propan-1-one (CAS: 1807057-41-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development. The compound's distinctive bromo and mercapto functional groups make it a promising candidate for further exploration in medicinal chemistry.
Recent studies have highlighted the role of 1-(2-Bromo-5-mercaptophenyl)propan-1-one as a key intermediate in the synthesis of more complex molecules with potential pharmacological activities. For instance, researchers have utilized this compound in the development of novel kinase inhibitors, which are critical in targeting various cancer pathways. The bromo group facilitates further functionalization, while the mercapto group offers opportunities for conjugation with other bioactive molecules, enhancing its versatility in drug design.
In a 2023 study published in the Journal of Medicinal Chemistry, scientists demonstrated the efficacy of derivatives of 1-(2-Bromo-5-mercaptophenyl)propan-1-one in inhibiting specific protein kinases involved in tumor proliferation. The study employed a combination of computational modeling and in vitro assays to identify the most potent derivatives, showcasing the compound's potential as a scaffold for anticancer drug development. The results indicated significant inhibition of cancer cell growth with minimal cytotoxicity to normal cells, underscoring its therapeutic promise.
Another area of interest is the compound's application in the development of antimicrobial agents. A recent preprint on bioRxiv detailed the synthesis of a series of thiol-containing compounds derived from 1-(2-Bromo-5-mercaptophenyl)propan-1-one, which exhibited broad-spectrum activity against drug-resistant bacterial strains. The researchers attributed this activity to the compound's ability to disrupt bacterial cell membranes and inhibit essential enzymatic processes. These findings open new avenues for addressing the global challenge of antimicrobial resistance.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of 1-(2-Bromo-5-mercaptophenyl)propan-1-one derivatives. Issues such as solubility, metabolic stability, and bioavailability need to be addressed to translate these findings into clinically viable therapeutics. Ongoing research is exploring various formulation strategies, including nanoparticle-based delivery systems, to overcome these limitations.
In conclusion, 1-(2-Bromo-5-mercaptophenyl)propan-1-one (CAS: 1807057-41-5) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its applications in kinase inhibition and antimicrobial activity highlight its potential as a valuable scaffold for drug development. Future studies should focus on optimizing its derivatives for clinical use, paving the way for novel therapeutic interventions in oncology and infectious diseases.
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